molecular formula C10H9NO4 B043554 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid CAS No. 119292-92-1

3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid

Cat. No. B043554
CAS RN: 119292-92-1
M. Wt: 207.18 g/mol
InChI Key: TYETXXDKZRZKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid (EFPC) is a heterocyclic compound that has shown potential for use in scientific research. It is a member of the furo[3,2-c]pyridine family of compounds, which have been found to have a variety of biological activities. EFPC has been studied for its potential as a therapeutic agent, as well as for its use as a tool in biochemical research.

Mechanism Of Action

The mechanism of action of 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. These enzymes are involved in the production of pro-inflammatory molecules, and their inhibition by 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory activity, it has been found to have antioxidant properties. 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro, as mentioned previously. Additionally, 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been found to have analgesic activity in animal models of pain.

Advantages And Limitations For Lab Experiments

One advantage of 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid is that it is relatively easy to synthesize using the method described above. Additionally, it has been shown to have a variety of biological activities, which makes it a potentially useful tool in a number of different contexts. However, one limitation of 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of different directions that future research on 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid could take. For example, further studies could be conducted to better understand its mechanism of action. Additionally, 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid could be investigated for its potential as a therapeutic agent in other contexts, such as neurodegenerative diseases. Finally, 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid could be used as a tool in biochemical research to study the functions of specific enzymes.

Synthesis Methods

The synthesis of 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been described in the literature. One method involves the reaction of 2-methyl-3-nitrofuran with ethyl cyanoacetate in the presence of sodium methoxide to yield 2-ethyl-3-nitrofuro[3,2-c]pyridine. This intermediate is then reduced with sodium dithionite to give 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid.

Scientific Research Applications

3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been studied for its potential as a therapeutic agent in a number of different contexts. For example, it has been shown to have anti-inflammatory activity in animal models of arthritis. 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has also been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been studied for its potential as a tool in biochemical research, as it can be used to selectively inhibit certain enzymes.

properties

CAS RN

119292-92-1

Product Name

3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-ethoxyfuro[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H9NO4/c1-2-14-8-6-5-11-4-3-7(6)15-9(8)10(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

TYETXXDKZRZKGI-UHFFFAOYSA-N

SMILES

CCOC1=C(OC2=C1C=NC=C2)C(=O)O

Canonical SMILES

CCOC1=C(OC2=C1C=NC=C2)C(=O)O

synonyms

Furo[3,2-c]pyridine-2-carboxylicacid,3-ethoxy-(9CI)

Origin of Product

United States

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